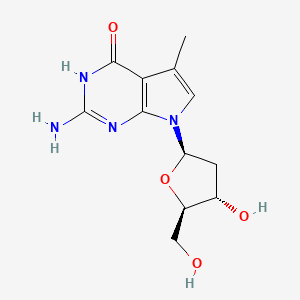

7-Methyl-7-deaza-2'-deoxyguanosine

Description

BenchChem offers high-quality 7-Methyl-7-deaza-2'-deoxyguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-7-deaza-2'-deoxyguanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N4O4 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1 |

InChI Key |

AAHCLSWQJPSQPT-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Methyl-7-deaza-2'-deoxyguanosine chemical structure and properties

This is an in-depth technical guide on 7-Methyl-7-deaza-2'-deoxyguanosine , a specialized nucleoside analog used in structural biology, DNA repair research, and emerging immunotherapeutic applications.

Chemical Architecture, Physicochemical Properties, and Bio-Applications

Executive Summary

7-Methyl-7-deaza-2'-deoxyguanosine (often abbreviated as 7-Me-7-deaza-dG , M7c7G , or 7-methyl-c7dG ) is a synthetic purine nucleoside analog. It is structurally derived from 2'-deoxyguanosine (dG) by two critical modifications: the replacement of the N7 nitrogen with a carbon atom (7-deaza) and the addition of a methyl group at this C7 position.

Unlike its parent compound 7-deaza-dG , which is widely used to resolve GC-rich secondary structures in PCR, 7-Me-7-deaza-dG serves a distinct purpose. It acts as a chemically stable mimic of the unstable DNA lesion N7-methyl-2'-deoxyguanosine (N7-Me-dG). While N7-Me-dG is prone to spontaneous depurination and ring opening (forming Fapy-dG), the 7-deaza analog prevents these decomposition pathways, allowing researchers to study the structural and enzymatic consequences of methylation without sample degradation. Recently, it has also emerged as a potential ligand for MR1 (MHC class I-related protein), marking it as a candidate of interest in immunomodulation and drug development.

Chemical Architecture & Structural Logic

Structural Comparison

The functional distinctiveness of 7-Me-7-deaza-dG arises from the alteration of the Hoogsteen face of the guanine base.

| Feature | 2'-Deoxyguanosine (dG) | 7-Deaza-dG | 7-Methyl-7-deaza-dG |

| Position 7 | Nitrogen (N) | Carbon (CH) | Carbon with Methyl (C-CH₃) |

| Electronic Character | H-bond Acceptor (Hoogsteen) | Neutral / Hydrophobic | Hydrophobic / Steric Bulk |

| Charge | Neutral (N7-Me-dG is +1) | Neutral | Neutral |

| Major Groove | Open for cation binding | Cation binding site removed | Steric block + Hydrophobic patch |

Visualization of Structural Modifications

The following diagram illustrates the structural evolution from natural dG to the stable 7-methyl-7-deaza mimic.

Caption: Structural relationship showing how 7-Methyl-7-deaza-dG stabilizes the N7-methyl lesion phenotype by preventing depurination.

Physicochemical & Enzymatic Properties

Thermodynamic Stability

-

Duplex Stability: Incorporation of 7-Me-7-deaza-dG into DNA duplexes generally results in a slight destabilization (decrease in

) compared to natural dG, but significantly less destabilization than mismatched bases. The methyl group at C7 protrudes into the major groove, potentially altering hydration spines and local cation binding. -

Base Pairing: It retains the ability to form Watson-Crick hydrogen bonds with Cytosine (dC). However, the Hoogsteen binding face is abolished , preventing the formation of G-quadruplexes or triplex DNA structures that rely on N7 nitrogen.

Enzymatic Resistance (The "Stable Mimic" Effect)

A critical property of 7-Me-7-deaza-dG is its resistance to DNA repair enzymes that typically recognize alkylated damage.

-

Fpg (Formamidopyrimidine DNA glycosylase): 7-Me-7-deaza-dG is resistant to cleavage by Fpg.[1] In contrast, N7-methyl-dG is readily converted to Fapy-dG (ring-opened form), which Fpg excises. This resistance allows researchers to crystallize protein-DNA complexes without the substrate falling apart.

-

hAAG (Human Alkyladenine DNA Glycosylase): It shows extreme resistance or very slow cleavage rates, further validating its utility as a probe for enzyme active site exclusion mechanisms.

-

Polymerase Kinetics: Unlike 7-deaza-dG, which is often accepted readily by polymerases (like Taq), the 7-methyl group imposes a kinetic penalty . It significantly slows down the turnover rate of polymerases (e.g., Klenow fragment) during dCTP incorporation. This makes it less suitable for high-yield PCR amplification but excellent for kinetic pausing studies .

Synthesis & Experimental Protocols

Synthesis Workflow

The synthesis of 7-Me-7-deaza-dG phosphoramidites for solid-phase DNA synthesis typically follows a convergent pathway starting from 7-deaza-dG.

Key Steps:

-

Iodination: Regioselective iodination of 7-deaza-dG at the C7 position using N-iodosuccinimide (NIS).

-

Protection: Acetylation or benzoylation of hydroxyls and exocyclic amines.

-

Cross-Coupling: Palladium-catalyzed Stille or Suzuki coupling to introduce the methyl group at C7.

-

Phosphitylation: Conversion to the 5'-DMT-3'-phosphoramidite form for automated synthesis.

Protocol: Handling & Storage

To ensure experimental integrity, follow these handling standards:

| Parameter | Specification | Reason |

| Storage (Solid) | -20°C, Desiccated | Prevents hydrolysis of phosphoramidite moiety. |

| Solubility | Acetonitrile (Anhydrous) | Standard solvent for DNA synthesis coupling. |

| Coupling Time | Extended (3–6 mins) | The C7-methyl group adds steric bulk, requiring longer coupling times than standard dG. |

| Deprotection | UltraMild or Standard | Compatible with standard ammonium hydroxide deprotection, but "UltraMild" chemistry is preferred to prevent nucleobase modification if other sensitive labels are present. |

Applications in Drug Development & Research

Structural Biology & DNA Repair

Researchers use 7-Me-7-deaza-dG to capture "snapshots" of DNA repair enzymes in action. Because the analog mimics the shape of damaged DNA (N7-methyl-dG) but does not degrade, it allows for the X-ray crystallography of glycosylase-DNA complexes in a pre-transition state.

Immunomodulation (MR1 Ligands)

Recent studies identify 7-Me-7-deaza-dG derivatives as potential ligands for MR1 (MHC class I-related protein). MR1 typically presents small molecule metabolites to MAIT (Mucosal-Associated Invariant T) cells.

-

Mechanism: The modified nucleoside binds within the MR1 pocket.[2]

-

Therapeutic Potential: Modulating MAIT cell activity for cancer immunotherapy or antimicrobial responses.

Experimental Workflow: Polymerase Bypass Assay

To study how a polymerase handles this modification (simulating a lesion):

Caption: Workflow for determining the kinetic impact of 7-Me-7-deaza-dG on DNA polymerization.

References

-

Rana, J., & Huang, H. (2013). Actions of the Klenow fragment of DNA polymerase I and some DNA glycosylases on chemically stable analogues of N7-methyl-2'-deoxyguanosine. Bioorganic & Medicinal Chemistry, 21(21), 6375-6382.

-

Seela, F., & Driller, H. (1989). 7-Deaza-2'-deoxy-O6-methylguanosine: selective N2-formylation via a formamidine, phosphoramidite synthesis and properties of oligonucleotides. Nucleic Acids Research, 17(3), 901–910.

-

Muller, H. C., et al. (2021). Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives.[3] International Journal of Molecular Sciences, 22(3), 1365.

-

Lepore, M., et al. (2017). Function of human MAIT cells in response to MR1-restricted nucleoside analogs. eLife, 6, e24476. (Contextual reference for MR1 ligand applications).

Sources

- 1. Actions of the Klenow fragment of DNA polymerase I and some DNA glycosylases on chemically stable analogues of N7-methyl-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives | MDPI [mdpi.com]

stable N7-methyl-2'-deoxyguanosine mimics for DNA research

Title: Engineering Stability: A Technical Guide to N7-Methyl-2'-Deoxyguanosine Mimics Subtitle: Overcoming Chemical Instability in DNA Alkylation Research via 7-Deaza and 2'-Fluoro Isostere Strategies

Executive Summary

N7-methyl-2'-deoxyguanosine (N7-Me-dG) is the most abundant DNA adduct formed by alkylating agents (e.g., temozolomide, nitrogen mustards) and endogenous S-adenosylmethionine (SAM). Despite its biological ubiquity, N7-Me-dG is notoriously difficult to study in vitro due to its chemical instability. The N7-methylation introduces a positive charge, creating a zwitterionic base that dramatically weakens the N-glycosidic bond, leading to rapid depurination (half-life ~2–3 hours at 37°C) and the formation of abasic sites.

This guide provides a technical roadmap for researchers to bypass this instability using two distinct classes of mimics: 7-deaza-7-methyl-dG (Structural Mimic) and 2'-Fluoro-N7-methyl-dG (Electronic/Transition-State Mimic).

Part 1: The Chemical Paradox of N7-Me-dG

To select the correct mimic, one must understand the failure mode of the native adduct.

The Instability Mechanism

Methylation at the N7 position of guanine creates a quaternary ammonium cation. This positive charge draws electron density away from the purine ring system, destabilizing the glycosidic bond.

-

The Result: Spontaneous hydrolysis releases N7-methylguanine and leaves an abasic (AP) site.

-

The Implication: Standard solid-phase oligonucleotide synthesis (SPOS), which utilizes trichloroacetic acid (TCA) for deprotection, will destroy native N7-Me-dG residues instantly.

The Mimic Landscape

Researchers must choose between stability and electronic fidelity.

| Feature | Native N7-Me-dG | Mimic A: 7-Deaza-7-methyl-dG | Mimic B: 2'-Fluoro-N7-methyl-dG |

| Glycosidic Bond | Labile (C-N) | Hyper-Stable (C-C) | Stabilized (C-N) |

| Charge (N7) | Cationic (+) | Neutral | Cationic (+) |

| H-Bonding Face | Hoogsteen blocked | Hoogsteen blocked | Hoogsteen blocked |

| pKa (N1) | ~7.0 (Acidic) | ~9.2 (Like Native G) | ~7.0 (Acidic) |

| Primary Use | Impossible in SPOS | Structural Biology (NMR/X-ray) | Enzymology / Polymerase Kinetics |

Part 2: Visualizing the Logic

The following diagram illustrates the mechanistic divergence between the native instability and the engineering solutions.

Caption: Figure 1. Mechanistic pathways for stabilizing N7-Me-dG. Strategy A removes the labile bond; Strategy B raises the energy barrier for hydrolysis.

Part 3: Synthesis Protocols

Protocol A: Synthesis of 7-Deaza-7-methyl-dG Phosphoramidite

This is the industry standard for creating stable oligonucleotides. The methyl group is installed via Palladium-catalyzed cross-coupling before phosphoramidite generation.

Precursor: 7-iodo-7-deaza-2'-deoxyguanosine (protected).

-

Pd-Catalyzed Methylation (Stille Coupling):

-

Reagents: 7-iodo-7-deaza-dG (protected), Tetramethyltin (SnMe4), Pd(PPh3)4, DMF.

-

Conditions: 80°C, sealed tube, 4–6 hours.

-

Note: Alternatively, Suzuki coupling with methylboronic acid can be used to avoid tin toxicity, though Stille often yields higher conversion for purines.

-

-

N2-Protection:

-

Ensure the exocyclic amine (N2) is protected with Isobutyryl (iBu) or Dimethylformamidine (dmf) . The dmf group is preferred for faster deprotection if using mild conditions.

-

-

5'-O-Dimethoxytritylation (DMT):

-

Reagents: DMT-Cl, Pyridine (anhydrous), catalytic DMAP.

-

QC: Monitor by TLC (Rf ~0.4 in 5% MeOH/DCM). The product should turn orange upon acid exposure.

-

-

3'-Phosphitylation:

-

Reagents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, anhydrous DCM.

-

Critical Step: Perform under Argon. Isolate via flash chromatography with 1% Triethylamine to prevent acid-catalyzed decomposition of the phosphoramidite.

-

-

Solid-Phase Synthesis (Coupling):

-

Coupling Time: Extend to 3–6 minutes (vs. standard 1 min) due to steric bulk of the 7-methyl group.

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water (Standard). Avoid ultra-mild oxidizers if they are insufficient for modified bases.

-

Protocol B: The 2'-Fluoro Isostere Strategy

Use this when the positive charge is essential.

-

Scaffold: Start with 2'-Fluoro-2'-deoxyguanosine . The electronegative fluorine at the 2' position destabilizes the oxocarbenium transition state, preventing depurination.

-

Methylation: The N7 position is methylated post-synthesis or on the monomer using Methyl Iodide (MeI) in a controlled reaction. Because the 2'-F stabilizes the bond, the resulting cationic adduct can survive purification and handling, unlike the native ribo/deoxyribo versions.

Part 4: Application Workflows

DNA Repair: AAG Glycosylase Inhibition

The Alkyladenine DNA Glycosylase (AAG) excises N7-Me-dG.

-

The Experiment: Use 7-deaza-7-methyl-dG containing DNA.

-

The Outcome: AAG will bind to the lesion but cannot cleave the C-C glycosidic bond.

-

Result: This acts as a competitive inhibitor or a "trap" to crystallize the enzyme-substrate complex. It proves that AAG recognition does not require the positive charge, but catalysis does.

Polymerase Bypass (Translesion Synthesis)

How do polymerases handle the lesion?

-

The Experiment: Primer extension assays using 2'-F-N7-Me-dG templates.

-

Enzymes:

-

Pol η (Eta): Can bypass N7-Me-dG but is error-prone (incorporates dC or dA).

-

Pol κ (Kappa): Blocked by the lesion.[1]

-

-

Why use 2'-F? If you used 7-deaza (neutral), Pol κ might bypass it because the electrostatic repulsion is missing. 2'-F preserves the "real" biological challenge.

Part 5: Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Low Coupling Yield | Steric hindrance at N7-Me | Increase coupling time to 600s; use 0.12 M activator (ETT). |

| Depurination during Deprotection | Using Native or 2'-F mimic in strong heat | Native: Impossible. 2'-F: Use UltraMild deprotection (Ammonium Hydroxide/Methylamine, Room Temp). |

| Mass Spec Mismatch | 7-deaza is -1 Da vs Native? | No, 7-deaza (C) is +1 mass unit vs Native (N+), but the methyl group adds 14. Check exact mass: 7-deaza-7-methyl is +15 Da over 7-deaza-G. |

References

-

Pujari, S. S., et al. (2014). "Synthesis and characterization of oligodeoxynucleotides containing N7-methyl-2'-deoxyguanosine." The Journal of Organic Chemistry. Link

-

Delaney, J. C., & Essigmann, J. M. (2004). "Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-methylcytosine, 1-methylguanine, and 3-methylthymine in genomic DNA." PNAS. Link

-

Tu, C., et al. (2015). "The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η."[1] Nucleic Acids Research.[2] Link

-

Seela, F., & Mersmann, K. (1991). "7-Deaza-2'-deoxyguanosine: synthesis, properties and incorporation into oligodeoxynucleotides." Nucleic Acids Research.[2] Link

-

O'Brien, P. J., & Ellenberger, T. (2004). "Dissecting the mechanism of human 3-methyladenine DNA glycosylase." Journal of Biological Chemistry. Link

Sources

Engineering Stability: 7-Deaza Analogs of Methylated DNA Damage Markers in Exposomics and Structural Biology

Executive Summary

The precise quantification of DNA damage and the structural characterization of DNA repair enzymes are foundational to modern drug development and exposomics. However, the most abundant alkylation biomarker, N7-methylguanine (7-meG), is inherently unstable and prone to spontaneous degradation. This technical whitepaper explores the chemical causality behind this instability and details how engineering 7-deaza purine analogs provides a self-validating, indestructible framework for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows and structural biology applications.

The Chemical Instability of N7-Methylguanine

N7-methylguanine (7-meG) is the most prevalent DNA adduct formed upon exposure to endogenous and exogenous alkylating agents[1]. While it serves as a critical biomarker for assessing exposure to methylating agents, the methylation of the N7 position introduces a delocalized positive charge across the purine imidazole ring[1].

This cationic state acts as a strong electron-withdrawing group, drastically lowering the activation energy required for the hydrolysis of the N-glycosidic bond[2]. Consequently, 7-meG undergoes spontaneous depurination under physiological conditions (half-life ~150 hours at 37°C, pH 7.4), forming highly mutagenic abasic (AP) sites[3].

This inherent chemical instability creates a severe analytical bottleneck:

-

In Mass Spectrometry: The biomarker degrades during acidic or thermal sample preparation, skewing absolute quantification[1].

-

In Structural Biology: Base Excision Repair (BER) glycosylases cleave the substrate before stable enzyme-substrate complexes can be isolated for X-ray crystallography[4].

The 7-Deaza Structural Solution: Causality and Design

To circumvent spontaneous degradation, researchers utilize 7-deaza purine analogs. By substituting the N7 nitrogen atom with a methine carbon (C7), the 7-deaza-7-methylguanine analog is synthesized.

The Causality of Stability: The replacement of nitrogen with carbon prevents the formation of a formal positive charge upon methylation. Without the cationic destabilization of the imidazole ring, the N-glycosidic bond remains completely intact[5]. Furthermore, because the protonation of N7 is a critical mechanistic step for enzyme-catalyzed depurination, the absence of the N7 lone pair effectively renders the analog resistant to DNA glycosylase activity[2]. This creates a "mechanism-based" stable analog that mimics the steric profile of the damage marker without its lability, while altering the electronic properties and eliminating major groove cation-binding sites[6].

Fig 1: Chemical stability of 7-deaza-7-methylguanine vs. spontaneous depurination of N7-methylguanine.

Quantitative Profiling: N7-meG vs. 7-Deaza-7-meG

The physical and chemical divergence between the natural lesion and its analog dictates their respective applications in the laboratory.

Table 1: Physicochemical Comparison of DNA Damage Markers

| Parameter | N7-Methylguanine (7-meG) | 7-Deaza-7-Methylguanine |

| Heterocycle Position 7 | Nitrogen (N) | Carbon (C) |

| Physiological Charge | +1 (Cationic) | 0 (Neutral) |

| Glycosidic Bond Half-Life | ~150 hours (37°C, pH 7.4) | > 1 year (Highly Stable) |

| Major Groove Interactions | Cation-dipole, H-bond acceptor lost | Hydrophobic, H-bond acceptor lost |

| Enzymatic Processing | Cleaved by BER Glycosylases | Resistant to Glycosylases |

| Primary Laboratory Use | Target Biomarker for Exposomics | Internal Standard / Substrate Analog |

Application I: Stable Internal Standards for LC-MS/MS

In quantitative exposomics, measuring femtomole quantities of 7-meG requires absolute precision[1]. Heavy-isotope labeled 7-meG is traditionally used as an internal standard, but its spontaneous depurination during the acidic or thermal steps of DNA hydrolysis skews recovery rates. By utilizing 15N/13C-labeled 7-deaza-7-methylguanine, the internal standard survives the harshest extraction protocols, providing a self-validating system for absolute quantification[1].

Protocol: Self-Validating LC-MS/MS Quantification of 7-meG

-

DNA Isolation & Hydrolysis: Extract genomic DNA (10–50 µg) using a chaotropic silica-membrane method. Perform neutral thermal hydrolysis (100°C for 30 mins) to selectively release the labile 7-meG bases from the DNA backbone.

-

Standard Spiking: Immediately spike the hydrolysate with a known concentration (e.g., 50 fmol) of heavy-isotope labeled 7-deaza-7-methylguanine. Causality: Spiking post-hydrolysis but pre-cleanup ensures any losses during solid-phase extraction are mathematically normalized by the indestructible 7-deaza standard.

-

Solid-Phase Extraction (SPE): Load the matrix onto a reversed-phase Oasis HLB cartridge. Wash with 5% methanol/H2O to elute salts and unmodified pyrimidines. Elute the enriched purine adducts with 80% methanol.

-

Evaporation & Reconstitution: Dry the eluate under a gentle N2 stream and reconstitute in 50 µL of 0.1% formic acid.

-

LC-MS/MS Analysis: Inject 10 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. The limit of quantitation (LOQ) for this method routinely reaches the sub-femtomole range[1].

Fig 2: LC-MS/MS workflow for quantifying DNA adducts using a stable 7-deaza internal standard.

Application II: Trapping DNA Repair Enzymes

Base Excision Repair (BER) glycosylases scan the genome for damaged bases[3]. To study the structural mechanisms of these enzymes, researchers must capture the enzyme bound to the damaged DNA before the base is excised.

Because 7-deaza analogs lack the N7 nitrogen required for protonation-driven base excision, they act as perfect structural decoys[2]. For example, the mismatch repair enzyme MutY normally excises adenine mispaired with 8-oxoguanine. By incorporating 7-deaza-2'-deoxyadenosine into synthetic oligonucleotides, researchers successfully trap MutY in a stable enzyme-substrate complex[4]. This allows for precise measurement of dissociation constants (Kd) via gel retardation assays and facilitates X-ray crystallographic mapping of the active site without the risk of the substrate degrading mid-experiment[5].

Conclusion

The strategic substitution of a single nitrogen atom for a carbon atom at the 7-position of methylated purines represents a masterclass in chemical biology. By neutralizing the positive charge that drives spontaneous depurination, 7-deaza analogs provide the unshakeable stability required for rigorous LC-MS/MS quantification and the deep structural profiling of DNA repair mechanisms.

References

-

[4] Specific Recognition of Substrate Analogs by the DNA Mismatch Repair Enzyme MutY. figshare.com.4

-

[5] Specific Recognition of Substrate Analogs by the DNA Mismatch Repair Enzyme MutY. Journal of the American Chemical Society (acs.org). 5

-

[2] Catalytic contributions of key residues in the adenine glycosylase MutY revealed by pH dependent kinetics and cellular repair assays. PMC (nih.gov). 2

-

[6] A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA. PMC (nih.gov). 6

-

[3] Recent Advances in the Structural Mechanisms of DNA Glycosylases. PMC (nih.gov). 3

-

[1] Simultaneous quantitation of 7-methyl- and O-6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. ResearchGate. 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic contributions of key residues in the adenine glycosylase MutY revealed by pH dependent kinetics and cellular repair assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Structural Mechanisms of DNA Glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

Biological Significance of 7-Methyl-7-Deaza-2'-Deoxyguanosine

This guide details the biological and technical significance of 7-methyl-7-deaza-2'-deoxyguanosine , a specialized nucleoside analog.[1]

Editorial Note: This guide distinguishes between 7-deaza-dG (commonly used to resolve GC-rich secondary structures) and 7-methyl-7-deaza-dG (a specific mimic of alkylation damage and a novel immunological ligand).[1] This distinction is critical for experimental design.

Content Type: Technical Whitepaper Subject: Nucleoside Chemistry & Molecular Biology[1][2]

Executive Summary

7-methyl-7-deaza-2'-deoxyguanosine (7-Me-7-deaza-dG) is a synthetic nucleoside analog engineered to overcome the chemical instability of naturally occurring DNA damage products.[1] Its primary biological significance lies in two distinct fields:

-

DNA Repair & Replication: It serves as a hydrolytically stable isostere of N7-methyl-2'-deoxyguanosine (m7dG), the predominant lesion caused by alkylating agents.[1] It allows researchers to study the structural impact of methylation without the confounding variable of spontaneous depurination.[1]

-

Immunometabolism: Emerging research identifies it as a ligand for MR1 (MHC class I-related protein 1), implicating it in the activation of MAIT (Mucosal-Associated Invariant T) cells and cancer immunosurveillance.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Rationale

The biological utility of 7-Me-7-deaza-dG stems from specific modifications to the guanine scaffold designed to mimic damage while enhancing stability.

-

The "Deaza" Modification (C7 vs. N7): In natural guanosine, Nitrogen-7 is a hydrogen bond acceptor involved in Hoogsteen pairing.[1][3] Replacing it with Carbon-7 (deaza) eliminates this interaction, preventing the formation of certain secondary structures (like G-quadruplexes).[1][3]

-

The Methyl Group (Steric Mimicry): Adding a methyl group at position 7 mimics the steric bulk of N7-methylguanosine (m7G).[1]

-

Stability Profile: Natural m7G is cationic (positively charged) and chemically labile; the glycosidic bond weakens rapidly, leading to depurination (abasic sites).[1] 7-Me-7-deaza-dG is neutral and chemically stable, allowing it to be incorporated into oligonucleotides for structural studies (NMR, X-ray) without degradation.[1]

Comparative Properties Table[1]

| Feature | dG (Natural) | m7dG (Damage Product) | 7-Me-7-deaza-dG (Synthetic Mimic) |

| Atom at Pos 7 | Nitrogen | Nitrogen (Methylated) | Carbon (Methylated) |

| Charge at Pos 7 | Neutral | Positive (Cationic) | Neutral |

| Glycosidic Stability | Stable | Unstable (Half-life ~hours) | Highly Stable |

| Hoogsteen Pairing | Yes | No (Blocked by Methyl) | No (Blocked by Methyl) |

| Biological Role | Genetic Code | Alkylation Damage | Structural Probe / MR1 Ligand |

Part 2: Mechanistic Utility in DNA Repair & Polymerase Studies[1]

The "Stable Mimic" Paradigm

Researchers use 7-Me-7-deaza-dG to study how DNA polymerases bypass damage.[1] Because natural m7dG degrades during solid-phase synthesis and experimental handling, it cannot be easily positioned at specific sites in a template strand.[1]

Experimental Application:

By incorporating 7-Me-7-deaza-dG into a template, scientists can challenge polymerases (e.g., Klenow fragment, Pol

-

Insight: If the polymerase stalls or misincorporates a base, it suggests the steric bulk of the methyl group causes the error.[1]

-

Limitation: Since 7-Me-7-deaza-dG lacks the positive charge of natural m7dG, it isolates the steric effects from the electronic effects of DNA damage.[1]

Visualization: Polymerase Encounter

The following diagram illustrates the logical flow of using this analog to dissect DNA damage bypass mechanisms.

Caption: Decision matrix for interpreting polymerase kinetics using 7-Me-7-deaza-dG as a steric probe.

Part 3: Immunological Significance (MR1 Ligand)[1]

Recent high-impact studies have expanded the role of 7-Me-7-deaza-dG beyond DNA chemistry into immunology.[1] It has been identified as a ligand for MR1 , a non-polymorphic MHC class I-like molecule.[1][4][5]

Mechanism of Action[1][6]

-

Metabolic Distress Signal: Alkylation damage in cancer cells produces m7G.[1]

-

MR1 Presentation: MR1 captures small molecule metabolites. While typically associated with vitamin B metabolites from bacteria, MR1 can also present nucleobase adducts.[1]

-

T-Cell Activation: 7-Me-7-deaza-dG (and its natural counterparts) binds the MR1 pocket and is presented to MR1-restricted T-cells (MR1T cells), triggering cytokine release and cytotoxicity.[1]

Therapeutic Implication: This analog is currently being investigated as a stable agonist to prime the immune system against metabolically altered cells (e.g., tumors), serving as a potential small-molecule immunotherapeutic .[1]

Part 4: Experimental Protocols

Protocol: PCR Incorporation of 7-Me-7-deaza-dG

Note: This protocol is for generating modified DNA templates for protein binding studies.[1]

Reagents:

-

7-Me-7-deaza-dGTP (10 mM stock)[1]

-

Standard dNTP mix (dATP, dCTP, dTTP only)[1]

-

Thermostable Polymerase (e.g., Taq or KOD - KOD is preferred for modified bases)[1]

Workflow:

-

Design: Ensure the primer design accounts for the slightly lower

of 7-deaza-modified DNA (due to loss of N7 stacking interactions). -

Reaction Mix (50

L): -

Cycling:

-

Denature: 95°C for 2 min.

-

Cycle (30x): 95°C (30s) ->

°C (30s) -> 72°C (1 min/kb). -

Critical Step: Increase extension time by 20% to account for slower incorporation kinetics of the modified base.

-

Quality Control (Self-Validation)

-

Validation: Digest the PCR product with a restriction enzyme known to be sensitive to methylation (e.g., MspI vs HpaII).[1]

-

Expected Result: If incorporation is successful, restriction enzymes that require N7 contacts or are blocked by N7-methyl groups will fail to cut the amplicon.[1]

References

-

Lepore, M., et al. (2017).[1] Functionally diverse human T cells recognize non-peptide antigens presented by MR1. eLife.[1][5] Available at: [Link]

-

Seela, F., & Peng, X. (2005).[1] 7-Functionalized 7-deazapurine ribonucleosides related to 7-methylguanosine: synthesis and properties. Chemistry - A European Journal.[1] (Focus on chemical stability).

-

Delaney, J. C., & Essigmann, J. M. (2004).[1] Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-methylcytosine, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli.[1] PNAS.[1] (Context for alkylation damage repair).

-

Google Patents. (2021).[1] MR1 Ligands and Pharmaceutical Compositions for Immunomodulation.[1][5] WO2021144475A1.[1] Available at:

Sources

- 1. 7-Methylguanosine - Wikipedia [en.wikipedia.org]

- 2. 7-Methyl-2-deoxyguanosine | C11H16N5O4+ | CID 135596594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2021144475A1 - Mr1 ligands and pharmaceutical compositions for immunomodulation - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structural Isosteres in DNA Damage Research: 7-Methylguanosine vs. 7-Methyl-7-Deaza-2'-Deoxyguanosine

Executive Summary

This technical guide delineates the critical distinctions between 7-methylguanosine (m7G) —a ubiquitous, naturally occurring modification in RNA and DNA—and 7-methyl-7-deaza-2'-deoxyguanosine (7-methyl-7-deaza-dG) , a synthetic nucleoside analog engineered for stability.[1]

For researchers in drug development and structural biology, the distinction is functional: m7G is the biological subject (e.g., the mRNA cap or a DNA alkylation lesion), characterized by a positive charge and chemical instability. 7-methyl-7-deaza-dG is the investigative tool, a stable isostere that mimics the steric bulk of m7G without its lability or charge, enabling precise mechanistic studies of DNA repair enzymes (like Fpg and AAG) and polymerase kinetics that were previously impossible due to the rapid depurination of the natural substrate.

Structural & Chemical Biology: The Core Divergence

The fundamental difference lies in the atom at position 7 of the purine ring and the resulting electronic consequences.

Chemical Architecture

-

7-Methylguanosine (m7G/m7dG): The natural alkylation product. The methyl group is attached to Nitrogen-7 (N7) . This quaternizes the nitrogen, bestowing a positive charge on the imidazole ring. This charge withdraws electron density, significantly weakening the N-glycosidic bond (the bond between the base and the sugar).

-

7-Methyl-7-deaza-dG: A synthetic analog.[1][2] The N7 atom is replaced by a Carbon (C7) .[3] The methyl group is attached to this carbon. Because C-CH3 is neutral, the molecule lacks the positive charge. Crucially, the C-glycosidic bond is chemically stable and resistant to hydrolysis.

The Stability Crisis (Depurination)

The most practical distinction for experimentalists is stability.

-

m7dG Instability: In DNA, N7-methylation leads to spontaneous depurination (loss of the base), creating an abasic site (AP site) and strand breakage. This makes it nearly impossible to study intact m7dG in slow kinetic assays or crystallography; the substrate degrades before the experiment concludes.

-

7-methyl-7-deaza-dG Solution: The 7-deaza modification renders the glycosidic bond stable. It allows researchers to freeze the "lesion" in time, separating the effects of the methyl group's size (sterics) from the effects of the abasic site that usually follows.

Table 1: Comparative Physicochemical Properties

| Feature | 7-Methylguanosine (m7dG) | 7-Methyl-7-deaza-dG |

| Origin | Natural (Alkylation Damage / mRNA Cap) | Synthetic (Laboratory Tool) |

| Position 7 Atom | Nitrogen (N) | Carbon (C) |

| Charge at N7/C7 | Positive (+1) | Neutral (0) |

| Glycosidic Bond | Labile (Susceptible to hydrolysis) | Stable (Resistant to hydrolysis) |

| Hoogsteen Pairing | Blocked (N7 is methylated) | Blocked (N7 is absent) |

| Major Application | Biological Target (Vaccines, Oncology) | Mechanistic Probe (Polymerase/Repair Studies) |

Functional Roles & Applications

m7G: The Biological Target

In the context of RNA, m7G is the defining feature of the 5' Cap (Cap 0), essential for:

-

Translation Initiation: Recognized by eIF4E.

-

Immune Evasion: Distinguishes "self" RNA from viral RNA (preventing RIG-I activation).

-

Therapeutics: Critical component of mRNA vaccines (e.g., COVID-19 vaccines) to ensure stability and translation.

In the context of DNA (m7dG), it is a damage lesion caused by alkylating agents (e.g., Temozolomide, MMS). It is the most abundant adduct formed by these chemotherapeutics but is generally not mutagenic unless it depurinates.

7-methyl-7-deaza-dG: The Mechanistic Probe

This analog is used to "dissect" the interaction between enzymes and DNA damage.

-

Decoupling Sterics from Charge: Because 7-methyl-7-deaza-dG has the shape of m7dG but not the charge, scientists use it to determine if a polymerase pauses because of the methyl group's bulk (steric hindrance) or the positive charge.

-

Structural Biology (X-Ray/Cryo-EM): Crystallizing a DNA repair enzyme bound to m7dG is difficult because the DNA degrades. 7-methyl-7-deaza-dG is stable, allowing the capture of "transition state" structures of enzymes like Alkyladenine DNA Glycosylase (AAG) or Fpg .

-

Polymerase Fidelity Studies: It acts as a template to test if high-fidelity polymerases (like Pol

or

Diagram: Decoupling Charge and Sterics

The following diagram illustrates how 7-methyl-7-deaza-dG is used to isolate specific molecular interactions.

Caption: Experimental logic for using 7-methyl-7-deaza-dG to isolate steric hindrance from electrostatic effects in DNA enzyme interactions.

Experimental Protocol: Polymerase Bypass Assay

Objective: To determine if a specific DNA polymerase can bypass an N7-methyl-guanosine lesion without the confounding factor of strand breakage.

Rationale: Using natural m7dG leads to abasic sites during the assay, confusing whether the polymerase stopped at the methyl group or the abasic site. 7-methyl-7-deaza-dG solves this.

Materials

-

Template: Oligonucleotide containing site-specific 7-methyl-7-deaza-dG (synthesized via phosphoramidite chemistry).

-

Primer: 5'-fluorescently labeled primer (e.g., FAM or Cy5) complementary to the 3' end of the template.

-

Enzyme: DNA Polymerase of interest (e.g., Klenow fragment, Pol

). -

dNTPs: Ultra-pure dNTP mix.

Workflow

-

Annealing: Mix Primer and Template (1:1.5 ratio) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

-

Reaction Assembly:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

, 1 mM DTT. -

Substrate: 100 nM annealed Primer/Template.

-

dNTPs: 100 µM each.

-

-

Initiation: Add Polymerase (concentration varies, typically 1-10 nM).

-

Incubation: 37°C for defined timepoints (e.g., 30s, 1 min, 5 min, 10 min).

-

Quenching: Stop reaction with 2x Loading Dye (95% Formamide, 20 mM EDTA).

-

Analysis: Resolve products on a 15-20% Denaturing PAGE (Urea) gel.

-

Quantification: Visualize fluorescence. Calculate Bypass Efficiency (%) = (Intensity of Full Length Product / Total Intensity) × 100.

Diagram: Single-Turnover Kinetics Workflow

Caption: Step-by-step workflow for assessing polymerase bypass capability using the stable 7-methyl-7-deaza-dG analog.

Synthesis & Availability

While m7G is commercially available as a cap analog, 7-methyl-7-deaza-dG phosphoramidites often require custom synthesis or specialized suppliers.

-

Synthesis Route: Typically starts with 7-deaza-2'-deoxyguanosine .[4][5]

-

Methylation: The methyl group is introduced at the C7 position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) or specific methylation of the 7-deaza scaffold before glycosylation.

-

Protection: Standard protecting groups (e.g., isobutyryl for the exocyclic amine, DMT for 5'-OH) are compatible, allowing standard solid-phase DNA synthesis.

References

-

Rana, J., & Huang, H. (2013). Actions of the Klenow fragment of DNA polymerase I and some DNA glycosylases on chemically stable analogues of N7-methyl-2'-deoxyguanosine. Bioorganic & Medicinal Chemistry, 21(21), 6375-6382. Link

-

Key Finding: Establishes 7-methyl-7-deaza-dG as a stable analog that resists Fpg cleavage (unlike m7dG) and slows polymerase turnover due to sterics.[1]

-

-

Seela, F., & Driller, H. (1989). Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine in place of dG. Nucleic Acids Research, 17(3), 901-910. Link

-

Key Finding: Foundational work on 7-deaza-dG reducing secondary structure stability (Tm depression).[1]

-

-

Guido, N., et al. (2016).[6] Improved PCR Amplification of Broad Spectrum GC DNA Templates. PLOS ONE, 11(6), e0156478.[6] Link[6]

- Key Finding: Demonstrates the use of 7-deaza-dGTP (unmethylated)

-

Harcourt, E. M., et al. (2017). Quantitative Analysis of mRNA Modifications. Methods in Molecular Biology. Link

-

Key Finding: Contextualizes m7G as the natural mRNA cap structure.[]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]

7-Methyl-7-deaza-2'-deoxyguanosine CAS number and molecular weight

The following technical guide is structured to provide an in-depth analysis of 7-Methyl-7-deaza-2'-deoxyguanosine , focusing on its physicochemical identity, mechanistic utility in genomic stability, and applications in drug development and structural biology.

A Stable Isostere for N7-Methylguanosine in Genomic Analysis

Executive Summary & Chemical Identity

7-Methyl-7-deaza-2'-deoxyguanosine (m7c7dG) is a synthetic nucleoside analog designed to mimic the electrostatic and steric properties of N7-methyl-2'-deoxyguanosine (m7dG) —the primary DNA lesion caused by alkylating agents—while eliminating the chemical instability associated with the natural lesion.

Unlike native m7dG, which carries a cationic charge and is prone to rapid depurination (loss of the base) and subsequent strand cleavage, m7c7dG replaces the N7 nitrogen with a methine carbon (C-CH3). This substitution renders the glycosidic bond stable, allowing researchers to study the structural and biological consequences of methylation damage without the confounding variable of spontaneous DNA degradation.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | 2'-Deoxy-7-methyl-7-deazaguanosine |

| Common Abbreviation | m7c7dG |

| CAS Number | 90358-21-7 |

| Molecular Weight | 280.29 g/mol |

| Molecular Formula | C₁₂H₁₆N₄O₄ |

| Purity Grade (Typical) | HPLC ≥ 98% |

| Solubility | Soluble in DMSO, Methanol; moderate water solubility |

| Key Structural Feature | C7-Methyl group replaces N7; lacks H-bond acceptor at pos. 7 |

Mechanistic Significance: The "Stability Switch"

The primary utility of m7c7dG lies in its ability to act as a stable structural probe . To understand its value, one must analyze the failure mode of the natural alkylated base it mimics.

The Instability of Natural N7-Methylguanosine

When DNA is exposed to alkylating agents (e.g., methyl methanesulfonate), the N7 position of guanine is the most nucleophilic site, forming N7-methyl-dG .

-

Cationic Destabilization: The methylation creates a positive charge on the imidazole ring.

-

Depurination: This charge weakens the N-glycosidic bond, leading to spontaneous hydrolysis.

-

Strand Break: The resulting abasic (AP) site undergoes

-elimination, breaking the DNA backbone.

The 7-Deaza Solution

m7c7dG replaces the N7 atom with a carbon atom bearing a methyl group.

-

Neutrality: The ring system remains neutral, preventing the electronic destabilization of the glycosidic bond.

-

Steric Mimicry: The methyl group at C7 occupies the same major groove space as the methyl on N7-dG, preserving the steric profile encountered by DNA polymerases and repair enzymes.

-

Hoogsteen Blocking: Like its parent 7-deaza-dG, this analog prevents Hoogsteen base pairing (which requires N7), forcing the DNA into Watson-Crick geometry or disrupting G-quadruplexes.[1]

Pathway Visualization: The Isostere Logic

The following diagram illustrates the structural transition from natural Guanosine to the unstable lesion, and finally to the stable synthetic analog.

Figure 1: Mechanistic comparison of native alkylation damage versus the stable 7-methyl-7-deaza-dG analog. The analog prevents the depurination pathway.

Applications in Drug Development & Genomics

Polymerase Bypass Studies (Translesion Synthesis)

In oncology, tumor resistance often arises from upregulation of Translesion Synthesis (TLS) polymerases that can bypass DNA damage. Researchers use m7c7dG-containing templates to screen for inhibitors of these polymerases. Because m7c7dG is stable, it allows for reproducible kinetic assays that would be impossible with the degrading native lesion.

Probing Protein-DNA Interactions

Many transcription factors read the "chemical code" of the DNA major groove, specifically contacting the N7 position.

-

Experiment: Substituting dG with m7c7dG.

-

Result: If binding is abolished, the protein requires the N7-nitrogen (H-bond acceptor). If binding persists but is altered, the protein may be sensing the steric bulk.

Z-DNA and G-Quadruplex Resolution

While 7-deaza-dG is the standard for reducing GC-rich secondary structures, the 7-methyl variant adds hydrophobicity. This is particularly useful in crystallographic studies where altering the hydration spine of the major groove is necessary to facilitate crystal packing.

Experimental Protocol: Polymerase Bypass Kinetics

Objective: To determine if a specific DNA polymerase can bypass the N7-methyl-dG lesion using the stable m7c7dG analog as a template.

Materials

-

Template: Synthetic oligonucleotide (30-mer) containing m7c7dG at position 15 (Site-specific incorporation via phosphoramidite chemistry).

-

Primer: 5'-FAM labeled primer (10-mer) complementary to the 3'-end of the template.

-

Enzyme: Candidate DNA Polymerase (e.g., Pol

, Pol -

dNTPs: Ultra-pure dNTP mix.

Workflow

-

Annealing: Mix Primer and Template (1:1.5 ratio) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂). Heat to 95°C for 2 min, cool slowly to RT.

-

Single-Turnover Kinetics:

-

Initiate reaction by adding Polymerase (in excess over DNA) and dNTPs (100 µM).

-

Incubate at 37°C.

-

-

Quenching: Stop aliquots at defined time points (10s, 30s, 1 min, 5 min) using Stop Solution (95% Formamide, 20 mM EDTA).

-

Analysis: Resolve products on 20% denaturing PAGE (Urea).

-

Quantification: Measure the ratio of Extension (n+1, full length) vs. Stalling (at lesion site).

Validation Check (Self-Correcting Step)

-

Control: Run a parallel reaction with an unmodified dG template.

-

Success Criteria: The dG control must show full extension within <1 min. The m7c7dG template should show stalling or slow bypass depending on the polymerase specificity. If the m7c7dG template degrades (smearing), the oligonucleotide synthesis quality is suspect.

Synthesis & Handling Workflow

The synthesis of oligonucleotides containing m7c7dG requires specific phosphoramidites. The following workflow outlines the logic for incorporating this modification.

Figure 2: Synthetic route from precursor to oligonucleotide incorporation.[2][3] Note the extended coupling time required for modified phosphoramidites.

References

-

Seela, F., & Driller, H. (1989). Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine: synthesis, duplex stability and nuclease sensitivity. Nucleic Acids Research. [Link]

-

PubChem. (2024). 7-Deaza-2'-deoxyguanosine Compound Summary (Analog Reference). [Link]

-

Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-methylcytosine, 1-methylguanine, and 3-methylthymine in genomic DNA. (Context on methylated DNA lesions). PNAS. [Link]

Sources

A Technical Guide to Non-Cleavable N7-Methylguanine Analogs for Epigenetic Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The N7-methylguanine (m7G) modification is a critical epigenetic and epitranscriptomic mark, playing pivotal roles in the lifecycle of RNA and in DNA integrity. However, its inherent chemical lability, which leads to rapid depurination, presents a significant obstacle for detailed biochemical, structural, and cellular investigation. This guide provides an in-depth exploration of the design, synthesis, and application of chemically stable, non-cleavable m7G analogs. We offer a technical examination of the rationale behind analog development, detailed protocols for their incorporation into oligonucleotides, and their use in advanced biophysical and structural biology assays to probe the function of m7G-interacting proteins.

The Conundrum of N7-Methylguanine: A Critical Mark Undermined by Instability

N7-methylguanine (m7G) is a positively charged, post-transcriptional modification found in various RNA species, including the 5' cap of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2][3] In the mRNA 5' cap, m7G is essential for almost every stage of the mRNA lifecycle, including splicing, nuclear export, and translation initiation.[3] Internal m7G modifications, particularly within tRNA, are crucial for maintaining structural integrity and ensuring translational efficiency.[2][3] While m7G in RNA is a key regulatory mark, its presence in DNA is typically a form of damage resulting from exposure to alkylating agents.[4]

The core challenge in studying m7G is its chemical instability. The methylation of the N7 position of guanine introduces a positive charge into the purine ring system. This charge destabilizes the N-glycosidic bond that links the guanine base to the ribose or deoxyribose sugar.[5] Consequently, the m7G nucleoside is highly susceptible to spontaneous or enzyme-catalyzed hydrolysis, a process known as depurination.[4][5] This reaction cleaves the bond, releasing the 7-methylguanine base and leaving behind a non-instructive and mutagenic abasic (apurinic/apyrimidinic) site in the nucleic acid backbone.[4][5][6] The half-life for m7G depurination in duplex DNA under physiological conditions can be as short as 69 to 192 hours.[6]

This lability severely complicates experimental studies:

-

Biophysical Assays: Quantitative techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) require stable reagents over the course of the experiment. The degradation of m7G-containing oligonucleotides leads to inaccurate measurements of binding affinity and thermodynamics.

-

Structural Biology: Obtaining high-quality crystals of proteins in complex with m7G-modified nucleic acids is exceptionally difficult, as the sample can degrade during the lengthy crystallization process.

-

Cellular Studies: Probing the function of m7G "reader" proteins in a cellular context with synthetic nucleic acids is hampered by the rapid loss of the modification.

To overcome these limitations, the field has developed non-cleavable m7G analogs—chemically stable mimics that retain the key structural features necessary for biological recognition without the inherent instability of the N-glycosidic bond.

Diagram: The Mechanism of m7G Depurination

The following diagram illustrates the chemical vulnerability of the N-glycosidic bond in N7-methylguanosine, leading to depurination.

Caption: Mechanism of m7G instability leading to depurination.

Designing for Stability: Key Non-Cleavable m7G Analogs

The primary strategy for creating stable m7G analogs is to replace or modify the atoms involved in the unstable N-glycosidic linkage. The goal is to eliminate the pathway for hydrolysis while preserving the overall size, shape, and electrostatic properties that are recognized by m7G-binding proteins ("readers").

7-Deazaguanine Analogs: Replacing Nitrogen with Carbon

The most robust and widely used strategy is the replacement of the N7 nitrogen atom with a carbon atom, creating a C-glycosidic bond that is resistant to hydrolysis.

-

7-Deaza-7-methylguanine (m7cG): In this analog, the N7 atom is replaced by a CH group, which is then methylated. This creates a stable C-C bond between the purine mimic and the ribose sugar, completely preventing depurination. The overall geometry and hydrogen-bonding capabilities of the Watson-Crick face remain intact.

-

8-Aza-7-deazaguanine: This class of analogs introduces further changes to the purine ring structure, modifying the electronic properties while maintaining stability.[7][8][9] These are particularly useful for probing the specific electronic requirements of protein-nucleobase interactions.

Sugar Modifications: 2'-Fluoro Analogs

An alternative approach is to modify the sugar moiety to electronically disfavor the formation of the oxocarbenium ion intermediate required for depurination.

-

2'-Deoxy-2'-fluoro-N7-methylguanosine (Fm7dG): The introduction of a highly electronegative fluorine atom at the 2' position of the deoxyribose sugar has a profound stabilizing effect on the N-glycosidic bond.[4] This modification significantly slows the rate of acid-catalyzed hydrolysis, making the molecule "pseudo-stable" for the duration of most experiments, while being structurally very similar to the native nucleoside.[4]

Table 1: Comparison of Non-Cleavable m7G Analogs

| Analog Type | Chemical Modification | Stability Mechanism | Key Advantages | Considerations |

| 7-Deazaguanine | N7 atom replaced by a CH group. | Forms a stable C-glycosidic bond, completely preventing hydrolysis. | Exceptionally stable; commercially available as phosphoramidites. Effectively mimics m7G in many contexts. | The electronic properties of the purine ring are altered, which could affect some specific protein interactions. |

| 8-Aza-7-deazaguanine | N7 replaced by C; N8 replaced by N. | Stable C-glycosidic bond. | Provides further tools to probe the electronic and steric requirements of reader proteins. | Synthesis can be complex; may not be a perfect mimic for all biological systems.[7] |

| 2'-Fluoro-m7G | Fluorine atom at the 2' position of the sugar. | Inductive effect of fluorine destabilizes the oxocarbenium ion intermediate of hydrolysis.[4] | Minimal structural perturbation to the natural nucleoside. | Not completely immune to depurination under harsh conditions; stability is pH-dependent.[4] |

| LNA-m7G Analogs | Ribose ring is "locked" in a C3'-endo conformation via a 2'-O,4'-C-methylene bridge. | Conformational rigidity enhances duplex stability and may indirectly increase glycosidic bond stability. | Dramatically increases binding affinity (Tm) to complementary strands. | The locked conformation may not be suitable for all protein-binding studies where flexibility is required. |

Experimental Workflows and Protocols

The successful application of non-cleavable m7G analogs hinges on robust protocols for their incorporation into nucleic acids and their use in downstream assays.

Diagram: General Experimental Workflow

This diagram outlines the typical workflow from synthesizing a modified oligonucleotide to analyzing its interaction with a target protein.

Caption: Workflow for studying m7G-reader interactions using non-cleavable analogs.

Protocol: Incorporation of Modified Phosphoramidites into Oligonucleotides

This protocol describes the standard automated solid-phase synthesis cycle for incorporating a non-cleavable analog, such as a 7-deazaguanine phosphoramidite.

Principle: Phosphoramidite chemistry is an iterative, four-step cycle that builds the oligonucleotide in a 3'-to-5' direction on a solid support (e.g., controlled pore glass, CPG).[2][5][10] The modified phosphoramidite is introduced at the desired position in the sequence.

Materials:

-

Automated DNA/RNA synthesizer.

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U) and the desired analog phosphoramidite (e.g., 7-deaza-m7G-CE phosphoramidite), dissolved in anhydrous acetonitrile (0.1 M).

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).

-

Oxidizing solution (Iodine in THF/Water/Pyridine).

-

Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or AMA).

-

HPLC for purification.

Methodology:

-

Synthesizer Preparation: Install all reagents on the synthesizer. Program the desired oligonucleotide sequence, assigning the modified phosphoramidite to a specific port.

-

Step 1: Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by washing with the deblocking solution. This exposes a reactive hydroxyl group for the next coupling step.

-

Step 2: Coupling: The analog phosphoramidite is mixed with the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the chain by one base.

-

Expert Insight: For bulky modified phosphoramidites, extending the coupling time (e.g., from 60 seconds to 180 seconds) can significantly improve coupling efficiency and final yield.

-

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This is a critical self-validating step that prevents the formation of failure sequences (n-1 deletions), simplifying downstream purification.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.

-

Iteration: The four-step cycle is repeated until the full-length oligonucleotide is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all base and phosphate protecting groups are removed by incubation in ammonium hydroxide or AMA at elevated temperature (e.g., 55°C for 8-12 hours).

-

Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange HPLC to isolate the full-length, modified product. The final product's identity and purity should be confirmed by mass spectrometry (e.g., ESI-MS).

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Analysis

Principle: ITC directly measures the heat released or absorbed during a binding event.[5] By titrating a "ligand" (e.g., the reader protein) into a solution containing the "macromolecule" (the m7G analog-containing RNA), one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[5][11]

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or ITC200).

-

Purified reader protein (e.g., eIF4E, QKI).

-

HPLC-purified RNA oligonucleotide containing the non-cleavable m7G analog.

-

Identical, extensively dialyzed buffer for both protein and RNA samples.

-

Expert Insight: Buffer matching is the most critical variable. Mismatched buffer components (especially pH and salt) will generate large heats of dilution, obscuring the binding signal.[11] Dialyze both protein and RNA against the exact same batch of buffer for at least 16 hours. A suitable starting buffer is 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM TCEP.

-

Methodology:

-

Sample Preparation:

-

Prepare ~300 µL of the RNA solution (in the cell) at a concentration of 5-50 µM.

-

Prepare ~120 µL of the protein solution (in the syringe) at a concentration 10-15 times that of the RNA.

-

Causality: The concentration in the cell should be set based on the "c-value" (c = n * [Macromolecule] / Kd). For accurate fitting, the c-value should ideally be between 10 and 100.[5] An initial experiment may be needed to estimate the Kd and optimize concentrations.

-

Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power and stirring speed (e.g., 700 rpm).

-

-

Titration Experiment:

-

Load the RNA solution into the sample cell and the protein solution into the titration syringe.

-

Perform an initial injection of ~0.4 µL to remove any backlash in the syringe, and discard this data point during analysis.

-

Perform a series of 19-25 injections of ~1.5-2.0 µL each, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Control Experiment (Self-Validation):

-

Perform an identical titration of the protein into buffer alone. The integrated heats from this experiment represent the heat of dilution and are subtracted from the main experimental data to isolate the heat of binding.

-

As a negative control, perform a titration with an identical RNA oligonucleotide that lacks the m7G analog to demonstrate specificity.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) against the molar ratio of protein to RNA.

-

Fit the resulting binding isotherm to a suitable model (e.g., "One Set of Sites") to extract the Kd, n, and ΔH values.

-

Expected Results: A successful experiment will yield a sigmoidal binding curve from which a precise dissociation constant (Kd) can be determined. For example, the binding affinity of eukaryotic initiation factor 4E (eIF4E) to m7GpppG cap analogs is typically in the range of 50 nM to 600 nM.[1][10]

Methodological Approach: Co-crystallization for Structural Studies

Principle: X-ray crystallography provides high-resolution, three-dimensional structures of molecules. Co-crystallizing a reader protein with an oligonucleotide containing a non-cleavable m7G analog allows for the direct visualization of the atomic interactions that mediate recognition of this epigenetic mark.[1][4][12] The stability of the analog is paramount for surviving the often weeks-long crystallization process.[12][13]

Methodology Outline:

-

Complex Formation: The purified protein and the modified oligonucleotide are mixed in a slight molar excess of the oligonucleotide (e.g., 1:1.2 protein:RNA ratio) to ensure full saturation of the protein. The complex is typically purified by size-exclusion chromatography to remove unbound components and aggregates.

-

Crystallization Screening: The purified complex is subjected to high-throughput screening using commercial or custom screens that vary precipitants (e.g., PEG, salts), buffers (pH), and additives. The hanging-drop or sitting-drop vapor diffusion method is standard.[14]

-

Crystal Optimization: Initial "hits" are optimized by systematically varying the conditions (e.g., fine-tuning precipitant concentration, pH) to improve crystal size and quality.

-

Data Collection and Structure Determination: Crystals are cryo-protected, flash-frozen in liquid nitrogen, and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map and build an atomic model of the protein-RNA complex.

-

Expert Insight: Engineering the RNA or protein can aid crystallization. For example, adding a stable tetraloop-receptor interaction or a protein crystallization module (like the U1A protein binding site) to a non-essential region of the RNA can promote the formation of well-ordered crystal lattice contacts.[12]

-

Conclusion and Future Outlook

Non-cleavable N7-methylguanine analogs are indispensable tools for overcoming the inherent instability of this critical epigenetic mark. By providing chemically robust mimics, these analogs have enabled precise biophysical characterization of m7G-reader interactions and have yielded the first high-resolution structures of these complexes. The protocols and strategies outlined in this guide provide a framework for researchers to confidently employ these powerful reagents in their own studies.

Future advancements will likely focus on developing analogs with even more nuanced properties, such as photo-crosslinkable groups to permanently capture interacting proteins in situ, or fluorescent analogs with improved quantum yields for high-throughput screening and cellular imaging. As our understanding of the "m7G-ome" expands, these chemical tools will be at the forefront of efforts to decipher its complex role in health and disease and to develop novel therapeutic agents targeting the proteins that write, read, and erase this vital modification.

References

-

Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. PMC, National Center for Biotechnology Information.[Link]

-

Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps. Journal of Biological Chemistry.[Link]

-

N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential. Journal of Hematology & Oncology.[Link]

-

Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress. PMC, National Center for Biotechnology Information.[Link]

-

Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine. PMC, National Center for Biotechnology Information.[Link]

-

Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. ACS Publications.[Link]

-

Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. PMC, National Center for Biotechnology Information.[Link]

-

Isothermal titration calorimetry of RNA. IBMC.[Link]

-

Biological roles of RNA m7G modification and its implications in cancer. PMC, National Center for Biotechnology Information.[Link]

-

8-aza-7-deazaadenine and 7-deazaguanine: synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8. PubMed.[Link]

-

Isomeric N-methyl-7-deazaguanines: synthesis, structural assignment, and inhibitory activity on xanthine oxidase. PubMed.[Link]

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.[Link]

-

Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone. PMC, National Center for Biotechnology Information.[Link]

-

N7-methylguanosine modification: from regulatory roles to therapeutic implications in cancer. Chinese Medical Journal.[Link]

-

8-Aza-7-deazaadenine and 7-deazaguanine: Synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8. ResearchGate.[Link]

-

Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Royal Society of Chemistry.[Link]

-

ITC Analysis of Ligand Binding to PreQ1 Riboswitches. PMC, National Center for Biotechnology Information.[Link]

-

QKI shuttles internal m7G-modified transcripts into stress granules and modulates mRNA metabolism. PMC, National Center for Biotechnology Information.[Link]

-

Using Isothermal Titration Calorimetry Technique for Structural Studies. News-Medical.net.[Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School.[Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.[Link]

-

Crystallization of RNA and RNA–protein complexes. Doudna Lab, University of California, Berkeley.[Link]

-

Surface Plasmon Resonance Investigation of RNA Aptamer–RNA Ligand Interactions. Springer.[Link]

-

Co-crystallization of the human nuclear cap-binding complex with a m7GpppG cap analogue using protein engineering. PubMed.[Link]

-

Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells. National Institutes of Health.[Link]

-

Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS.[Link]

-

Crystallization of RNA and RNA-protein complexes. I. Methods for the large-scale preparation of RNA suitable for crystallographic studies. Semantic Scholar.[Link]

-

Crystallization of RNA-protein complexes. PubMed.[Link]

Sources

- 1. Structural Insights into Parasite eIF4E Binding Specificity for m7G and m2,2,7G mRNA Caps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. QKI shuttles internal m7G-modified transcripts into stress granules and modulates mRNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-crystallization of the human nuclear cap-binding complex with a m7GpppG cap analogue using protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. doudnalab.org [doudnalab.org]

- 13. researchgate.net [researchgate.net]

- 14. Crystallization of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the MR1 Immunopeptidome: Mechanism of Activation by Synthetic Nucleoside Adducts

Executive Summary

The Major Histocompatibility Complex class I-related protein 1 (MR1) has traditionally been characterized as a sensor for microbial infection, presenting riboflavin-derived metabolites to Mucosal-Associated Invariant T (MAIT) cells. However, recent structural and functional breakthroughs have radically expanded our understanding of the MR1-restricted immunopeptidome. It is now established that MR1 can present endogenous and synthetic nucleoside adducts—products of cellular carbonyl stress—to a distinct subset of MR1-restricted T cells (MR1T cells). This whitepaper provides an in-depth mechanistic analysis of how synthetic nucleoside adducts activate the MR1-MR1T axis, detailing the intracellular trafficking dynamics, structural binding principles, and the self-validating experimental protocols required to study these interactions.

The Paradigm Shift: From Microbial Metabolites to Carbonyl Stress Sensors

Historically, MR1 was known to present microbial vitamin B metabolites, such as 5-OP-RU, to semi-invariant MAIT cells[1]. However, the discovery that MR1T cells can recognize metabolically altered tumor cells in the absence of microbial infection necessitated the search for novel self-antigens.

Recent biochemical profiling has identified carbonyl-nucleobase adducts as a primary class of self-antigens[2]. These adducts form when reactive carbonyl species (e.g., malondialdehyde [MDA] or methylglyoxal), which accumulate during oxidative stress or altered glycolysis, condense with purines and pyrimidines. To elucidate this mechanism, researchers have utilized synthetic analogs of these nucleoside adducts, proving that these compounds can directly bind MR1, stabilize its conformation, and trigger robust T cell activation[3].

Mechanistic Basis of MR1 Activation

The activation of MR1 by synthetic nucleoside adducts is a multi-step process governed by strict intracellular trafficking rules and structural compatibility within the MR1 antigen-binding cleft.

Intracellular Trapping and Ligand-Dependent Egress

Unlike classical MHC Class I molecules, which are constitutively loaded with peptides via the peptide-loading complex, MR1 is predominantly retained in the endoplasmic reticulum (ER) in a partially folded, ligand-receptive state. The introduction of a synthetic nucleoside adduct (e.g., OPdA or M1G) initiates activation:

-

Ligand Capture: The adduct enters the ER and binds to the hydrophobic A'-pocket of MR1.

-

Conformational Stabilization: Binding induces a conformational shift that masks ER-retention motifs, allowing the MR1-adduct complex to associate fully with β2-microglobulin.

-

Egress: The stabilized complex transits through the Golgi apparatus and is expressed on the cell surface[4].

TCR Engagement and Competitive Inhibition

Once on the surface, the MR1-adduct complex is surveyed by MR1T cells. Unlike MAIT cells, MR1T cells utilize a highly diverse, polyclonal T cell receptor (TCR) repertoire to recognize different nucleobase adducts[5].

Interestingly, the MR1 pocket can also be targeted by synthetic ligands that act as competitive inhibitors. For instance, the synthetic pyrimidine derivative DB28 binds the MR1 pocket but fails to induce the conformational changes required for ER egress. By occupying the binding site, DB28 traps MR1 in the ER, competitively inhibiting the presentation of stimulatory nucleoside adducts[4].

Pathway Visualization

Mechanism of MR1 loading by synthetic nucleoside adducts and MR1T cell activation.

Quantitative Profiling of Synthetic MR1 Ligands

To systematically evaluate the efficacy of synthetic adducts, researchers measure both the physical upregulation of surface MR1 and the downstream functional activation of MR1T cells. The table below summarizes the properties of key synthetic nucleoside adducts and modulators used in MR1 research[3],[4],[5].

| Compound | Chemical Classification | Origin / Synthetic Context | Effect on MR1 Trafficking | Effect on MR1T Cells |

| OPdA | N6-(3-oxo-1-propenyl)-2'-deoxyadenosine | MDA-adenine adduct | Induces ER-to-surface egress | Stimulates IFN-γ release |

| M1G | Pyrimido[1,2-α]purin-10(3H)-one | MDA-guanine adduct | Induces ER-to-surface egress | Stimulates IFN-γ release |

| OPdC | N4-(3-oxo-1-propenyl)-2'-deoxycytidine | MDA-cytosine adduct | Induces ER-to-surface egress | Stimulates IFN-γ release |

| M3Ade | Carbonyl nucleobase adduct | Endogenous / Synthetic | Induces ER-to-surface egress | Activates polyclonal MR1T |

| DB28 | Pyrimidine derivative | Synthetic MR1 ligand | Retains MR1 in the ER | Competitively inhibits activation |

Experimental Methodology: A Self-Validating Protocol

Investigating MR1 activation requires a highly controlled, self-validating experimental design. Because T cells can be spuriously activated by non-specific stressors or Toll-like receptor (TLR) agonists, the protocol must isolate MR1-dependent mechanisms from off-target noise.

Phase 1: Antigen-Presenting Cell (APC) Preparation and Ligand Pulsing

-

Step 1: Culture THP-1 cells (human monocytic cell line) in RPMI-1640 supplemented with 10% FBS.

-

Causality: THP-1 cells are selected because they possess robust baseline expression of the MR1 intracellular machinery, making them highly sensitive to ligand-induced MR1 surface upregulation.

-

-

Step 2: Seed THP-1 cells at

cells/well in a 96-well plate. -

Step 3: Pulse the cells with synthetic nucleoside adducts (e.g., OPdA or M1G at 10–50 µM) and incubate for exactly 6 hours at 37°C.

-

Causality: A 6-hour incubation window is precisely calibrated. It provides sufficient time for the synthetic adduct to be internalized, enter the ER, stabilize MR1, and traffic to the cell surface, while preventing the extensive degradation of the labile carbonyl compounds.

-

Phase 2: Validation of MR1 Egress (Flow Cytometry)

-

Step 4: Harvest a subset of the pulsed THP-1 cells, wash with cold PBS, and stain with a fluorophore-conjugated anti-MR1 monoclonal antibody (e.g., clone 26.5).

-

Step 5: Analyze via flow cytometry to calculate the Fold Increase of Median Fluorescence Intensity (MFI) compared to a vehicle-treated control.

-

Causality: This step decouples antigen presentation from T cell activation. By confirming that the synthetic adduct physically drives MR1 to the surface, you validate that the compound is a true structural ligand, not merely a cellular stressor.

-

Phase 3: MR1T Cell Co-Culture and Functional Readout

-

Step 6: To the remaining pulsed THP-1 cells, add MR1T cell clones at an effector-to-target (E:T) ratio of 1:1.

-

Step 7 (Critical Self-Validation): In parallel control wells, pre-incubate the pulsed THP-1 cells with 10 µg/mL of blocking anti-MR1 mAb for 1 hour before adding the MR1T cells.

-

Causality: This is the cornerstone of the assay's trustworthiness. If the T cells release IFN-γ in the standard well but fail to do so in the anti-MR1 blocking well, the activation is definitively MR1-restricted. If activation persists despite the MR1 blockade, the synthetic compound is causing artifactual, off-target activation.

-

-

Step 8: Co-culture for 18–24 hours, harvest the supernatant, and quantify IFN-γ secretion using a standard ELISA.

Therapeutic Implications in Drug Development

Understanding the mechanism of MR1 activation by synthetic nucleoside adducts opens novel frontiers in drug development. Because nucleobase adducts accumulate in metabolically dysregulated environments—such as the tumor microenvironment—MR1T cells act as innate surveyors of cellular metabolic integrity[2].

For drug development professionals, this presents two distinct therapeutic avenues:

-